Desmethylcitalopram hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

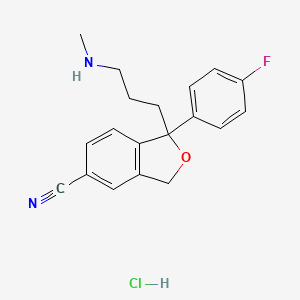

1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O.ClH/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19;/h3-8,11,22H,2,9-10,13H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYIZNULSIBGJPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClFN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97743-99-2 |

Source

|

| Record name | Desmethyl citalopram hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097743992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESMETHYL CITALOPRAM HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/461OE8B9GL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Desmethylcitalopram Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethylcitalopram, the primary active metabolite of the widely prescribed selective serotonin reuptake inhibitors (SSRIs) citalopram and escitalopram, plays a significant role in the therapeutic effects of its parent compounds. This technical guide provides a comprehensive overview of the core mechanism of action of desmethylcitalopram hydrochloride. It delves into its molecular interactions, downstream signaling cascades, and the experimental methodologies used to elucidate its pharmacodynamic profile. The primary mechanism of desmethylcitalopram is the highly selective inhibition of the serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin and subsequent modulation of neuronal signaling pathways implicated in mood regulation.

Primary Pharmacodynamic Target: The Serotonin Transporter (SERT)

This compound is a potent and selective inhibitor of the serotonin transporter (SERT), a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters.[1] The primary function of SERT is the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft back into the presynaptic neuron, thereby terminating its signaling.[2] By binding to SERT, desmethylcitalopram competitively inhibits this reuptake process, leading to an increased concentration and prolonged availability of serotonin in the synapse.[2] This enhanced serotonergic neurotransmission is believed to be the principal mechanism underlying its antidepressant effects.

Binding Affinity and Selectivity

The therapeutic efficacy and side-effect profile of an SSRI are largely determined by its binding affinity for SERT and its selectivity over other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT). Desmethylcitalopram exhibits high affinity for human SERT with significantly lower affinity for NET and DAT, underscoring its classification as a selective serotonin reuptake inhibitor.

Table 1: Comparative Binding Affinities (Ki, nM) of Desmethylcitalopram for Human Monoamine Transporters

| Compound | SERT (Ki, nM) | NET (Ki, nM) | DAT (Ki, nM) | Reference |

| Desmethylcitalopram | 1.8 | 900 | >10,000 | [3] |

| Citalopram | 1.1 | 7,841 | 27,410 | [3] |

Table 2: Functional Potency (IC50, nM) of Desmethylcitalopram in Serotonin Uptake Inhibition

| Compound | Cell Line | IC50 (nM) | Reference |

| Desmethylcitalopram | Human Platelets | 4.6 | [3] |

| Citalopram | Human Platelets | 2.1 | [3] |

Downstream Signaling Pathways

The sustained increase in synaptic serotonin levels initiated by SERT inhibition triggers a cascade of downstream intracellular signaling events that are thought to mediate the long-term therapeutic effects of SSRIs. These pathways ultimately lead to changes in gene expression and neuroplasticity.

Activation of Postsynaptic Serotonin Receptors and Second Messenger Systems

Elevated synaptic serotonin concentrations lead to increased activation of various postsynaptic serotonin receptors. Of particular importance is the 5-HT1A receptor, a G-protein coupled receptor (GPCR).[4] Activation of the 5-HT1A receptor stimulates the adenylyl cyclase-cyclic AMP (cAMP) second messenger system.[5] This leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA).[5]

CREB Phosphorylation and Gene Expression

Activated PKA phosphorylates the cAMP response element-binding protein (CREB), a key transcription factor.[6] Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of specific genes, thereby modulating their transcription.[6]

Upregulation of Brain-Derived Neurotrophic Factor (BDNF)

A critical target gene of the CREB pathway is Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin that plays a crucial role in neuronal survival, growth, and synaptic plasticity.[[“]][8] Chronic administration of SSRIs has been shown to increase the expression of BDNF in brain regions implicated in depression, such as the hippocampus.[[“]][8]

BDNF-TrkB Signaling and Neuroplasticity

BDNF binds to its receptor, Tropomyosin receptor kinase B (TrkB), initiating further signaling cascades, including the MAPK/ERK pathway.[9] This signaling promotes synaptogenesis, enhances neuronal survival, and contributes to the structural and functional changes in neural circuits that are thought to underlie the therapeutic response to antidepressants.[[“]]

Experimental Protocols

The characterization of desmethylcitalopram's mechanism of action relies on a series of well-established in vitro assays.

Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity (Ki) of desmethylcitalopram for SERT, NET, and DAT.

-

Materials:

-

Cell membranes prepared from cell lines stably expressing human recombinant SERT, NET, or DAT.

-

Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), and [³H]WIN 35,428 (for DAT).

-

This compound standard.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Non-specific binding inhibitors (e.g., fluoxetine for SERT, desipramine for NET, cocaine for DAT).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate cell membranes with a fixed concentration of the respective radioligand and varying concentrations of desmethylcitalopram.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled specific inhibitor.

-

After reaching equilibrium, the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

The IC50 value (concentration of desmethylcitalopram that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Neurotransmitter Uptake Inhibition Assay

This functional assay measures the potency (IC50) of desmethylcitalopram to inhibit serotonin uptake into synaptosomes or cells expressing SERT.

-

Materials:

-

Synaptosomes prepared from specific brain regions (e.g., rat cortex) or cell lines stably expressing human SERT.

-

[³H]Serotonin.

-

This compound standard.

-

Krebs-Ringer-HEPES buffer.

-

Scintillation cocktail.

-

-

Procedure:

-

Pre-incubate synaptosomes or cells with varying concentrations of desmethylcitalopram.

-

Initiate the uptake reaction by adding a fixed concentration of [³H]Serotonin.

-

Incubate for a short period at 37°C to allow for active transport.

-

Terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Lyse the cells or synaptosomes and quantify the amount of [³H]Serotonin taken up using a scintillation counter.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of desmethylcitalopram.

-

Conclusion

This compound exerts its primary pharmacological effect through the selective inhibition of the serotonin transporter. This leads to an increase in synaptic serotonin, which in turn activates a cascade of intracellular signaling events, culminating in the upregulation of neurotrophic factors like BDNF and enhanced neuroplasticity. The high affinity and selectivity for SERT, coupled with its role as an active metabolite, underscore the importance of desmethylcitalopram in the therapeutic profile of citalopram and escitalopram. A thorough understanding of its mechanism of action, facilitated by the experimental protocols outlined in this guide, is crucial for the continued development of novel and improved antidepressant therapies.

References

- 1. In Vitro Pharmacology - Drug Discovery & Development [qima-lifesciences.com]

- 2. frontiersin.org [frontiersin.org]

- 3. Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. How SSRI and SNRI Antidepressants Increase Neurogenesis and Neuroplasticity via BDNF | Psychiatrist and psychotherapist in Belgrade - Dr. Milan Popović [epsihijatar.net]

- 6. A common mechanism of action of the selective serotonin reuptake inhibitors citalopram and fluoxetine: reversal of chronic psychosocial stress-induced increase in CRE/CREB-directed gene transcription in transgenic reporter gene mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. consensus.app [consensus.app]

- 8. BDNF — a key transducer of antidepressant effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Desmethylcitalopram: A Comprehensive Technical Overview of the Active Metabolite of Escitalopram

For Researchers, Scientists, and Drug Development Professionals

Introduction

Escitalopram, the S-enantiomer of the racemic antidepressant citalopram, is a highly selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder (MDD) and anxiety disorders.[1][2][3] Its therapeutic efficacy is primarily attributed to its potent and specific inhibition of the serotonin transporter (SERT), leading to an increase in the synaptic availability of serotonin.[1][3][4] Following administration, escitalopram is extensively metabolized in the liver, giving rise to several metabolites.[1][5] The principal and pharmacologically active metabolite is S-desmethylcitalopram (S-DCT), also known as desmethylcitalopram.[1][6][7] This document provides an in-depth technical guide on the core pharmacology, metabolism, and analytical methodologies related to desmethylcitalopram, intended for professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Metabolism of Escitalopram

Escitalopram undergoes N-demethylation to form its primary active metabolite, desmethylcitalopram. This biotransformation is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[1][5][6][8] Specifically, CYP2C19 and CYP3A4 are the major enzymes responsible for this first metabolic step, with a smaller contribution from CYP2D6.[8][9][10] Desmethylcitalopram is subsequently metabolized further via a second N-demethylation, catalyzed exclusively by CYP2D6, to form the inactive metabolite S-didesmethylcitalopram (S-DDCT).[2][8]

The genetic polymorphisms of these CYP enzymes, particularly CYP2C19 and CYP2D6, can significantly influence the plasma concentrations of escitalopram and its metabolites, potentially affecting both the efficacy and tolerability of the drug.[11][12][13] For instance, individuals who are poor metabolizers for CYP2C19 exhibit significantly higher serum levels of escitalopram.[13]

Pharmacokinetics

Desmethylcitalopram exhibits distinct pharmacokinetic properties compared to its parent compound, escitalopram. A key difference is its significantly longer elimination half-life. While unmetabolized escitalopram is the predominant compound found in plasma, desmethylcitalopram is present at approximately one-third of the concentration of the parent drug at steady state.[6] The didemethylated metabolite, S-DDCT, is typically found at or below quantifiable concentrations.[6]

| Parameter | Escitalopram | Desmethylcitalopram |

| Elimination Half-life (t½) | ~27-33 hours[1][6] | ~54 hours[1] |

| Plasma Protein Binding | ~56%[5][6] | Not specified |

| Apparent Volume of Distribution (Vz/F) | ~1100 L[6] | Not specified |

| Relative Plasma Concentration | 100% | ~28-31% of parent drug[1][6] |

| Brain/Blood Ratio (Median) | 3.71 (for racemic citalopram)[14][15] | Not specified |

| Citalopram/Desmethylcitalopram Ratio (Median) | Blood: 4.1, Brain: 9.1[14][15] | N/A |

Table 1: Comparative Pharmacokinetic Parameters.

Pharmacodynamics and Receptor Binding Profile

Like its parent compound, desmethylcitalopram functions as a selective serotonin reuptake inhibitor.[7] It binds to the serotonin transporter (SERT), thereby blocking the reuptake of serotonin from the synaptic cleft. However, its potency and selectivity differ from escitalopram. While still selective for the SERT, desmethylcitalopram is a weaker inhibitor of serotonin reuptake compared to escitalopram.[6] It has a significantly lower affinity for the norepinephrine transporter (NET), maintaining a high degree of selectivity for SERT.[16] Furthermore, desmethylcitalopram shows negligible affinity for other neurotransmitter receptors, such as muscarinic, dopaminergic, or histaminergic receptors, which is consistent with the favorable side-effect profile of escitalopram.[3][16]

| Compound | SERT Affinity (Ki, nM) | NET Affinity (Ki, nM) | Selectivity (NET Ki / SERT Ki) |

| Escitalopram | ~0.8-1.1 | ~6000-8000 | ~7500 |

| Desmethylcitalopram | ~6-13 | ~3000-6500 | ~500 |

Table 2: Comparative Transporter Binding Affinities. Data compiled from various in vitro studies.[16]

Contribution to Clinical Effects

While desmethylcitalopram is pharmacologically active, its contribution to the overall therapeutic effects of escitalopram is generally considered to be minor.[6] This is primarily due to its lower plasma concentration (approximately one-third of the parent drug) and its weaker potency as a serotonin reuptake inhibitor compared to escitalopram.[6] The primary antidepressant and anxiolytic effects are overwhelmingly attributed to the parent compound, escitalopram.

Regarding side effects, the profile of escitalopram is generally favorable, and since desmethylcitalopram shares a similar mechanism of action with low affinity for other receptors, it is not expected to contribute to a different set of adverse events.[5][16] However, desmethylcitalopram is a more potent inhibitor of CYP2D6 than citalopram itself, which may mediate mild drug interactions with other medications metabolized by this enzyme.[9]

Experimental Protocols

Quantification of Escitalopram and Desmethylcitalopram in Plasma

Methodology: High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is a standard method for the simultaneous quantification of escitalopram and its metabolites in biological matrices.[13][17][18]

Protocol Outline:

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

A 1 mL plasma sample is spiked with an appropriate internal standard (e.g., deuterated escitalopram).

-

The sample is pre-treated (e.g., with a buffer to adjust pH).

-

The sample is loaded onto an SPE cartridge (e.g., C18).

-

The cartridge is washed with a weak solvent (e.g., water/methanol mixture) to remove interferences.

-

The analytes are eluted with a strong organic solvent (e.g., acetonitrile or methanol).

-

The eluate is evaporated to dryness and reconstituted in the mobile phase for injection.

-

-

Chromatographic Separation:

-

Instrument: HPLC system (e.g., Agilent, Waters).

-

Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[18]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile/methanol).[18]

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C).

-

-

Detection:

-

UV Detection: Wavelength set typically around 239 nm.[19][20]

-

MS/MS Detection (Tandem Mass Spectrometry): Provides higher sensitivity and specificity. The instrument is operated in multiple reaction monitoring (MRM) mode, tracking specific precursor-to-product ion transitions for escitalopram, desmethylcitalopram, and the internal standard.

-

-

Quantification:

-

A calibration curve is generated using spiked plasma standards of known concentrations.

-

The peak area ratio of the analyte to the internal standard is plotted against the concentration to determine the concentration in unknown samples.

-

In Vitro SERT Binding Affinity Assay

Methodology: Competition binding assays are used to determine the affinity (Ki) of a test compound (e.g., desmethylcitalopram) for a specific receptor or transporter by measuring its ability to displace a radiolabeled ligand with known affinity.

Protocol Outline:

-

Membrane Preparation:

-

HEK293 or other suitable cells are transfected to express the human serotonin transporter (hSERT).

-

Cells are harvested and homogenized in a cold buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer to a specific protein concentration.

-

-

Competition Binding Assay:

-

In a 96-well plate, the following are added to each well:

-

Cell membrane preparation expressing hSERT.

-

A fixed concentration of a radioligand, such as [³H]citalopram or [¹²⁵I]RTI-55.

-

Increasing concentrations of the unlabeled competitor drug (e.g., desmethylcitalopram).

-

-

Non-specific binding is determined in the presence of a high concentration of a known potent SERT inhibitor (e.g., fluoxetine).

-

The plate is incubated at a specific temperature (e.g., room temperature) for a set time (e.g., 60-90 minutes) to reach equilibrium.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through a glass fiber filter plate, separating the bound from the free radioligand.

-

The filters are washed rapidly with ice-cold buffer.

-

A scintillation cocktail is added to each well, and the radioactivity retained on the filters is counted using a scintillation counter.

-

-

Data Analysis:

-

The data are plotted as the percentage of specific binding versus the log concentration of the competitor drug.

-

The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis.

-

The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

Desmethylcitalopram is the primary and pharmacologically active metabolite of escitalopram. It is a selective serotonin reuptake inhibitor, though it possesses lower potency and a longer elimination half-life than its parent compound. Its formation is critically dependent on CYP2C19 and CYP3A4, with subsequent metabolism governed by CYP2D6. While active, the lower plasma concentrations and reduced SERT affinity of desmethylcitalopram suggest that its contribution to the overall therapeutic efficacy of escitalopram is limited. The primary clinical relevance of desmethylcitalopram lies in its potential role in drug-drug interactions via CYP2D6 inhibition and as a biomarker for assessing escitalopram metabolism in the context of pharmacogenetics. A thorough understanding of its pharmacokinetic and pharmacodynamic profile is essential for the comprehensive evaluation of escitalopram's clinical pharmacology and for the development of novel serotonergic agents.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. CYP2D6 P34S Polymorphism and Outcomes of Escitalopram Treatment in Koreans with Major Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 4. Mutational Mapping and Modeling of the Binding Site for (S)-Citalopram in the Human Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Escitalopram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The clinical pharmacokinetics of escitalopram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Desmethylcitalopram - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. ClinPGx [clinpgx.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Combined effect of CYP2C19 and CYP2D6 genotypes on escitalopram serum concentration and its metabolic ratio in a European patient population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Genetic polymorphisms of cytochrome P450 enzymes influence metabolism of the antidepressant escitalopram and treatment response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Reference Brain/Blood Concentrations of Citalopram, Duloxetine, Mirtazapine and Sertraline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Determination of Atomoxetine or Escitalopram in human plasma by HPLC. Applications in Neuroscience Research Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Fluorimetric quantitation of citalopram and escitalopram in plasma: developing an express method to monitor compliance in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

In Vivo Activity of Desmethylcitalopram Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylcitalopram is the primary and active metabolite of the widely prescribed selective serotonin reuptake inhibitor (SSRI) antidepressants, citalopram and its S-enantiomer, escitalopram[1]. Following administration of the parent drug, desmethylcitalopram is formed through N-demethylation, a process primarily catalyzed by the cytochrome P450 enzymes CYP2C19 and CYP3A4, with a minor contribution from CYP2D6[2]. Like its parent compound, desmethylcitalopram functions as a selective serotonin reuptake inhibitor (SSRI), contributing to the therapeutic effects of citalopram[1]. This technical guide provides a comprehensive overview of the available data on the in vivo activity of Desmethylcitalopram hydrochloride, focusing on its pharmacological actions, pharmacokinetic profile, and the experimental methodologies used for its evaluation.

Core Mechanism of Action: Serotonin Reuptake Inhibition

Desmethylcitalopram exerts its pharmacological effects by binding to the serotonin transporter (SERT), thereby blocking the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This action leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.

Signaling Pathway

The mechanism of action involves the modulation of serotonergic signaling pathways. By inhibiting serotonin reuptake, desmethylcitalopram indirectly influences the activation of various postsynaptic serotonin receptors, which are coupled to different intracellular signaling cascades.

Quantitative Data

While extensive in vivo quantitative data specifically for this compound is limited in publicly available literature, the following tables summarize key in vitro binding affinities and relevant pharmacokinetic parameters for citalopram and its metabolites, which provide context for the in vivo activity of desmethylcitalopram.

Table 1: Transporter Binding Affinities

| Compound | Transporter | Species | Ki (nM) | Selectivity (NET/SERT) | Reference |

| Desmethylcitalopram | SERT | Human | Similar to Citalopram | ~500 | [3] |

| NET | Human | ~500-fold lower than SERT | [3] | ||

| Citalopram | SERT | Rat | 158 | 0.039 | [3] |

| NET | Rat | 6.2 | [3] |

Table 2: Pharmacokinetic Parameters of Citalopram and Metabolites in Humans

| Parameter | Citalopram | Desmethylcitalopram | Didesmethylcitalopram | Reference |

| Elimination Half-life (t1/2) | ~35 hours | - | - | |

| Bioavailability | ~80% | - | - | [4] |

| Volume of Distribution (Vd) | 12-16 L/kg | - | - | [4] |

| Clearance (CL) | - | R-Dcit: 23.8 L/h, S-Dcit: 38.5 L/h | - | [4] |

Table 3: Pharmacokinetic Parameters of Citalopram and Desmethylcitalopram in Rats

| Administration | Compound | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |

| Oral (gavage) | Citalopram | 20 mg/kg | - | ~2 | - | [5] |

| Intravenous (IV) | Citalopram | 0.3, 1, 3, 10 mg/kg | - | - | - | [6] |

| Oral | Citalopram | 0.3, 1, 3, 10, 30, 60 mg/kg | - | - | - | [6] |

| Intraperitoneal (ip) | Citalopram | 20 mg/kg | - | - | - | [7][8] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the in vivo activity of SSRIs like this compound.

Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity in rodents.

Protocol:

-

Apparatus: A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

-

Procedure:

-

Pre-test session (Day 1): Naive mice are placed in the cylinder for a 15-minute adaptation period.

-

Test session (Day 2): 24 hours after the pre-test, animals are administered this compound or vehicle via an appropriate route (e.g., intraperitoneal injection) at a specified time before the test.

-

Mice are then placed in the water-filled cylinder for a 6-minute test session.

-

-

Data Analysis: The duration of immobility (the time the mouse spends floating with only minor movements to keep its head above water) during the last 4 minutes of the test is recorded and analyzed. A significant decrease in immobility time is indicative of an antidepressant-like effect.

Tail Suspension Test (TST)

The Tail Suspension Test is another common behavioral despair model used to assess antidepressant efficacy.

Protocol:

-

Apparatus: A horizontal bar is placed at a height from which a mouse can be suspended by its tail without being able to reach any surfaces.

-

Procedure:

-

A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.

-

The mouse is then suspended from the horizontal bar by the tape.

-

The duration of the test is typically 6 minutes.

-

-

Data Analysis: The total time the mouse remains immobile is recorded. Antidepressant compounds are expected to decrease the duration of immobility.

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the levels of extracellular neurotransmitters, such as serotonin, in specific brain regions of freely moving animals.

Protocol:

-

Surgical Implantation:

-

Animals (typically rats or mice) are anesthetized and placed in a stereotaxic frame.

-

A guide cannula is surgically implanted into the brain region of interest (e.g., prefrontal cortex, hippocampus).

-

Animals are allowed to recover from surgery for several days.

-

-

Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline of extracellular serotonin levels.

-

This compound or vehicle is administered, and dialysate collection continues to measure changes in serotonin concentration.

-

-

Sample Analysis: The concentration of serotonin in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Conclusion

This compound is an active metabolite of citalopram and escitalopram that functions as a selective serotonin reuptake inhibitor. While its in vitro activity at the serotonin transporter is well-documented, there is a notable lack of publicly available, specific in vivo quantitative data regarding its pharmacokinetic and pharmacodynamic profiles following direct administration. The experimental protocols described herein represent the standard methodologies used to evaluate the in vivo efficacy of SSRIs and can be applied to further characterize the activity of this compound. Future research focusing on the direct in vivo administration of this compound is necessary to fully elucidate its therapeutic potential and contribute to the development of novel antidepressant therapies.

References

- 1. Desmethylcitalopram - Wikipedia [en.wikipedia.org]

- 2. Review of pharmacokinetic and pharmacodynamic interaction studies with citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A population pharmacokinetic model for R- and S-citalopram and desmethylcitalopram in Alzheimer’s disease patients with agitation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A population PK model for citalopram and its major metabolite, N-desmethyl citalopram, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Maternal Pharmacokinetics and Fetal Disposition of (±)-Citalopram during Mouse Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

Desmethylcitalopram hydrochloride CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 97743-99-2

This technical guide provides an in-depth overview of Desmethylcitalopram hydrochloride, the primary active metabolite of the widely prescribed antidepressant, citalopram. This document details its chemical properties, synthesis, mechanism of action, metabolic pathways, and analytical methodologies, serving as a crucial resource for professionals in research and drug development.

Chemical and Physical Properties

This compound is a crystalline solid. It is the hydrochloride salt of Desmethylcitalopram, an active metabolite of citalopram that functions as a selective serotonin reuptake inhibitor (SSRI).[1]

| Property | Value | Reference |

| CAS Number | 97743-99-2 | [2][3][4] |

| Molecular Formula | C₁₉H₁₉FN₂O • HCl | [2] |

| Molecular Weight | 346.83 g/mol | [3][5][6] |

| IUPAC Name | 1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile;hydrochloride | [3] |

| Synonyms | N-Desmethylcitalopram hydrochloride, Citalopram Impurity D | [3] |

| Appearance | Crystalline solid | [3] |

| Solubility | DMF: 10 mg/mLDMSO: 20 mg/mLEthanol: 5 mg/mLPBS (pH 7.2): 10 mg/mL | [2] |

| Predicted pKa (Strongest Basic) | 10.54 | [7][8] |

Synthesis

An established method for the synthesis of Desmethylcitalopram involves the N-demethylation of its parent compound, citalopram.[8][9]

Experimental Protocol: N-Demethylation of Citalopram

This protocol is based on the use of 1-chloroethyl chloroformate as a demethylating agent.[8][9]

Materials:

-

Citalopram

-

1-chloroethyl chloroformate

-

Methanol

-

Appropriate solvent (e.g., 1,2-dichloroethane)

-

Hydrochloric acid (for salt formation)

Procedure:

-

Dissolve citalopram in a suitable organic solvent such as 1,2-dichloroethane.

-

Add 1-chloroethyl chloroformate to the solution. The reaction mixture is then heated to reflux to facilitate the demethylation process.

-

Upon completion of the reaction, the solvent is evaporated.

-

The resulting intermediate carbamate is warmed in methanol to yield the secondary amine, Desmethylcitalopram.

-

The free base of Desmethylcitalopram is then dissolved in a suitable solvent and treated with hydrochloric acid to precipitate this compound.

-

The resulting solid is filtered and dried to yield the final product.

This method has been reported to produce Desmethylcitalopram in high yield.[8]

Mechanism of Action and Metabolism

Desmethylcitalopram, like its parent drug citalopram, is a selective serotonin reuptake inhibitor (SSRI).[1] It exerts its therapeutic effects by binding to the serotonin transporter (SERT), inhibiting the reuptake of serotonin from the synaptic cleft and thereby increasing the concentration of this neurotransmitter in the synapse.

Metabolic Pathway of Citalopram

Citalopram is metabolized in the liver primarily by the cytochrome P450 enzyme system. The initial N-demethylation to Desmethylcitalopram is catalyzed by CYP2C19 and CYP3A4, with a minor contribution from CYP2D6. Desmethylcitalopram is further metabolized by CYP2D6 through a second demethylation to the inactive metabolite, didesmethylcitalopram.[4]

References

- 1. caymanchem.com [caymanchem.com]

- 2. Determination of citalopram in human plasma by high-performance liquid chromatography [journal11.magtechjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Desmethylcitalopram (hydrochloride) [A crystalline solid] [lgcstandards.com]

- 5. Desmethylcitalopram | C19H19FN2O | CID 162180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. High-performance liquid chromatography method for analyzing citalopram and desmethylcitalopram from human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. researchgate.net [researchgate.net]

The Cytochrome P450-Mediated Conversion of Citalopram to Desmethylcitalopram: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citalopram, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed antidepressant. Its therapeutic efficacy and potential for drug-drug interactions are significantly influenced by its metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. The initial and principal metabolic pathway is the N-demethylation of citalopram to its primary active metabolite, desmethylcitalopram. This technical guide provides an in-depth overview of the core aspects of this metabolic conversion, focusing on the involved CYP isoforms, their kinetic parameters, and the experimental methodologies used for their characterization.

Core Metabolic Pathway: N-demethylation of Citalopram

The conversion of citalopram to desmethylcitalopram is a critical step in its biotransformation. This reaction is predominantly carried out by two main cytochrome P450 enzymes: CYP2C19 and CYP3A4.[1][2][3][4] CYP2D6 also contributes to this pathway, although its role is generally considered to be of lesser importance.[1][2][3][4] The activity of these enzymes can be influenced by genetic polymorphisms, leading to inter-individual variability in citalopram metabolism and clinical response.[5]

The metabolic conversion of citalopram to desmethylcitalopram can be visualized as a single-step enzymatic reaction.

Quantitative Data on Citalopram Metabolism

The affinity and capacity of the involved CYP enzymes to metabolize citalopram have been characterized through in vitro studies. The following tables summarize the key kinetic parameters.

Table 1: Kinetic Parameters for the N-demethylation of S-Citalopram (Escitalopram)

| CYP Isoform | Michaelis-Menten Constant (Km) (µM) |

| CYP2C19 | 69[6] |

| CYP2D6 | 29[6] |

| CYP3A4 | 588[6] |

Table 2: Apparent Michaelis-Menten Constant for Racemic Citalopram in Human Liver Microsomes (HLM)

| Parameter | Value (µM) |

| Apparent Km | 174[7] |

Table 3: Kinetic Parameters of Citalopram Demethylation by CYP2C19 Wild-Type and Variants

| CYP2C19 Variant | Vmax (pmol/min/pmol P450) | Km (µM) | Intrinsic Clearance (CLint) (Vmax/Km) (µL/min/nmol P450) | Relative Clearance (% of wild type) |

| CYP2C191 (Wild-Type) | 15.3 ± 1.2 | 114.3 ± 21.5 | 133.9 | 100 |

| CYP2C1929 | 37.0 ± 3.1 | 109.2 ± 23.4 | 338.8 | ~500 |

| L16F | 23.1 ± 1.8 | 118.7 ± 25.1 | 194.6 | ~150 |

| CYP2C192C | 4.8 ± 0.5 | 125.6 ± 28.9 | 38.2 | 28.5 |

| CYP2C193 | - | - | - | Weak/No Activity |

(Data for additional variants can be found in the source)[8]

Experimental Protocols

The characterization of citalopram metabolism relies on well-defined in vitro experimental systems. Below are detailed methodologies for conducting these key experiments.

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol outlines the general procedure for assessing the metabolism of citalopram in a pooled human liver microsome matrix.

Metabolism Assay with Recombinant CYP Enzymes

This protocol is designed to determine the contribution of individual CYP isoforms to citalopram metabolism using cDNA-expressed enzymes.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A common method for the quantification of citalopram and desmethylcitalopram is reversed-phase HPLC with UV or fluorescence detection.

-

Sample Preparation: Protein precipitation of the incubation mixture supernatant followed by solid-phase extraction (SPE) is a robust method for sample clean-up and concentration.[9]

-

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., Zorbax XDB C18).[1]

-

Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer or water with formic acid).[1][10] A typical mobile phase composition could be acetonitrile and water (30:70, v/v) with 0.25% formic acid.[1]

-

Detection: UV detection at approximately 239 nm or fluorescence detection.[11]

-

Flow Rate: Typically around 1.0 mL/min.

-

Internal Standard: An appropriate internal standard, such as protriptyline or desipramine, should be used for accurate quantification.[1][9]

-

Transcriptional Regulation of Key CYP Enzymes

The expression levels of CYP2C19 and CYP3A4 are not static and can be influenced by various endogenous and exogenous factors through the activation of nuclear receptors and transcription factors. Understanding this regulation is crucial for predicting potential drug-drug interactions.

Conclusion

The N-demethylation of citalopram to desmethylcitalopram is a key metabolic step governed primarily by CYP2C19 and CYP3A4. The activity of these enzymes is subject to significant inter-individual variability due to genetic polymorphisms and regulation by nuclear receptors. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to investigate and understand this critical metabolic pathway. A thorough understanding of these mechanisms is essential for optimizing the therapeutic use of citalopram and minimizing the risk of adverse drug interactions.

References

- 1. Simultaneous determination of citalopram and its metabolite in human plasma by LC-MS/MS applied to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. CYP2C19 Variation and Citalopram Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review of pharmacokinetic and pharmacodynamic interaction studies with citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Influence of CYP2C19 Metabolizer Status on Escitalopram/Citalopram Tolerability and Response in Youth With Anxiety and Depressive Disorders [frontiersin.org]

- 6. Escitalopram (S-citalopram) and its metabolites in vitro: cytochromes mediating biotransformation, inhibitory effects, and comparison to R-citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Citalopram and desmethylcitalopram in vitro: human cytochromes mediating transformation, and cytochrome inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro assessment of the impact of 30 CYP2C19 variants on citalopram metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 10. High-performance liquid chromatography method for analyzing citalopram and desmethylcitalopram from human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

An In-depth Technical Guide on the Brain Accumulation and Effects of Desmethylcitalopram

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethylcitalopram (DCT) is the primary and active metabolite of the widely prescribed selective serotonin reuptake inhibitors (SSRIs) citalopram and its S-enantiomer, escitalopram. As an active metabolite, DCT significantly contributes to the therapeutic effects and side-effect profile of its parent compounds. Understanding the brain accumulation, pharmacokinetic/pharmacodynamic (PK/PD) relationship, and molecular effects of DCT is crucial for optimizing antidepressant therapies and developing novel central nervous system (CNS) agents. This technical guide provides a comprehensive overview of the current knowledge on the brain accumulation and effects of desmethylcitalopram, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Brain Accumulation and Pharmacokinetics

The concentration of desmethylcitalopram in the brain is a critical determinant of its pharmacological activity. Studies have shown that DCT actively crosses the blood-brain barrier and accumulates in brain tissue.

Quantitative Data on Brain Accumulation

While specific brain-to-plasma ratios for desmethylcitalopram are not extensively reported, postmortem studies provide valuable insights into its relative distribution. One study found that the median ratio of citalopram to N-desmethylcitalopram was significantly higher in the brain (9.1) compared to the blood (4.1), suggesting that a substantial portion of the active moiety in the brain is the parent compound. However, the presence and accumulation of DCT in the brain are confirmed[1][2].

| Parameter | Value | Species | Method | Reference |

| Median Citalopram/N-Desmethylcitalopram Ratio (Brain) | 9.1 | Human (postmortem) | Liquid Chromatography-Mass Spectrometry | [1][2] |

| Median Citalopram/N-Desmethylcitalopram Ratio (Blood) | 4.1 | Human (postmortem) | Liquid Chromatography-Mass Spectrometry | [1][2] |

| Median Brain-Blood Ratio (Citalopram) | 3.71 (Range: 1.4-5.9) | Human (postmortem) | Ultra-performance liquid chromatography with tandem mass spectrometry | [2] |

Pharmacodynamics and Molecular Effects

Desmethylcitalopram exerts its effects primarily through the inhibition of the serotonin transporter (SERT), leading to increased synaptic serotonin levels.

Receptor and Transporter Binding Affinities

Desmethylcitalopram is a potent and selective serotonin reuptake inhibitor, similar to its parent compound citalopram. Its affinity for the norepinephrine transporter (NET) is significantly lower[3].

| Target | Binding Affinity (Ki, nM) | Species | Method | Reference |

| Human Serotonin Transporter (SERT) | Similar to Citalopram | Human | Radioligand Binding Assay | [3] |

| Human Norepinephrine Transporter (NET) | ~500-fold lower than for SERT | Human | Radioligand Binding Assay | [3] |

Effects on Neuronal Signaling

The primary mechanism of action of desmethylcitalopram is the blockade of SERT, which is a presynaptic transporter responsible for the reuptake of serotonin from the synaptic cleft[4]. This inhibition leads to an accumulation of serotonin in the synapse, enhancing serotonergic neurotransmission. The downstream signaling effects are complex and involve adaptive changes in serotonin receptors and other signaling pathways over time.

Caption: Inhibition of the Serotonin Transporter (SERT) by Desmethylcitalopram.

Experimental Protocols

This section details the methodologies used to study the brain accumulation and effects of desmethylcitalopram.

In Vivo Microdialysis for Neurotransmitter Monitoring

In vivo microdialysis is a technique used to measure extracellular levels of neurotransmitters, like serotonin, in specific brain regions of awake animals.

Protocol:

-

Probe Implantation:

-

Anesthetize the animal (e.g., rat) with an appropriate anesthetic (e.g., isoflurane).

-

Secure the animal in a stereotaxic frame.

-

Implant a microdialysis probe into the target brain region (e.g., prefrontal cortex, hippocampus).

-

Secure the probe with dental cement.

-

Allow the animal to recover from surgery.

-

-

Perfusion and Sample Collection:

-

On the day of the experiment, connect the probe to a microinfusion pump and a fraction collector.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period to obtain a baseline neurotransmitter level.

-

Administer desmethylcitalopram (or citalopram) systemically (e.g., intraperitoneally).

-

Collect dialysate samples at regular intervals.

-

-

Analysis:

-

Analyze the dialysate samples for serotonin and its metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Quantify the change in neurotransmitter levels from baseline following drug administration.

-

Caption: Workflow for an in vivo microdialysis experiment.

Positron Emission Tomography (PET) Imaging of SERT

PET imaging with specific radioligands, such as [¹¹C]DASB, allows for the in vivo visualization and quantification of SERT in the brain.

Protocol:

-

Radioligand Synthesis:

-

Synthesize the radioligand, for example, [¹¹C]DASB, which has high affinity and selectivity for SERT.

-

-

Subject Preparation and Injection:

-

Position the subject (human or animal) in the PET scanner.

-

Inject a bolus of the radioligand intravenously.

-

-

PET Scan Acquisition:

-

Acquire dynamic PET scan data over a period of time (e.g., 90-120 minutes)[5].

-

The scan captures the distribution and binding of the radioligand in the brain.

-

-

Data Analysis:

-

Reconstruct the PET data to generate images of radioligand distribution.

-

Use kinetic modeling with a reference region (e.g., cerebellum, which has low SERT density) to quantify SERT binding potential (BP_ND) in various brain regions[6][7].

-

To determine SERT occupancy by desmethylcitalopram, a baseline scan is performed, followed by administration of the drug and a second PET scan. The reduction in BP_ND reflects the occupancy of SERT by the drug.

-

Caption: Logical workflow for determining SERT occupancy using PET imaging.

Brain Tissue Binding Assay

This in vitro method determines the fraction of a drug that is unbound in brain tissue, which is the pharmacologically active portion.

Protocol:

-

Brain Homogenate Preparation:

-

Homogenize brain tissue from the species of interest (e.g., rat, mouse) in a buffer solution.

-

-

Equilibrium Dialysis:

-

Use a rapid equilibrium dialysis (RED) device.

-

Add the brain homogenate spiked with desmethylcitalopram to one chamber and buffer to the other, separated by a semipermeable membrane.

-

Incubate at 37°C until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.

-

-

Concentration Measurement:

-

Measure the concentration of desmethylcitalopram in both the brain homogenate and buffer chambers using LC-MS/MS.

-

-

Calculation of Unbound Fraction (fu,brain):

-

The unbound fraction is calculated as the ratio of the concentration in the buffer chamber to the concentration in the brain homogenate chamber.

-

Conclusion

Desmethylcitalopram is a pharmacologically active metabolite that plays a significant role in the therapeutic effects of citalopram and escitalopram. Its ability to accumulate in the brain and potently inhibit the serotonin transporter underscores its importance in the treatment of depressive and anxiety disorders. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the nuanced pharmacokinetics and pharmacodynamics of desmethylcitalopram, paving the way for more refined and effective CNS therapies. Further research is warranted to fully elucidate the specific downstream signaling consequences of SERT inhibition by desmethylcitalopram and to obtain more precise in vivo quantitative data on its brain pharmacokinetics.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Reference Brain/Blood Concentrations of Citalopram, Duloxetine, Mirtazapine and Sertraline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Essential Contributions of Serotonin Transporter Inhibition to the Acute and Chronic Actions of Fluoxetine and Citalopram in the SERT Met172 Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cerebral serotonin transporter measurements with [11C]DASB: A review on acquisition and preprocessing across 21 PET centres - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

Desmethylcitalopram Hydrochloride: A Technical Overview of its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylcitalopram, the primary and active metabolite of the widely prescribed selective serotonin reuptake inhibitors (SSRIs) citalopram and its S-enantiomer, escitalopram, plays a significant role in the therapeutic efficacy of its parent compounds.[1][2] This technical guide provides an in-depth exploration of the discovery, history, synthesis, and pharmacological profile of Desmethylcitalopram hydrochloride. It is designed to be a comprehensive resource for researchers, scientists, and professionals engaged in drug development and neuroscience.

Discovery and History

The history of Desmethylcitalopram is intrinsically linked to the development of citalopram, which was first synthesized in 1972 by the pharmaceutical company Lundbeck.[3] Citalopram was introduced to the market in Denmark in 1989.[3] In the course of studying the metabolism of citalopram, Desmethylcitalopram was identified as its major active metabolite.[3] Subsequent research revealed that Desmethylcitalopram is not merely an inert byproduct but an active selective serotonin reuptake inhibitor (SSRI) in its own right, contributing to the overall therapeutic effects of citalopram and escitalopram.[2]

The formation of Desmethylcitalopram from citalopram is primarily mediated by the cytochrome P450 enzymes CYP2C19 and CYP3A4, with a minor contribution from CYP2D6.[4][5] Desmethylcitalopram itself is further metabolized to didesmethylcitalopram, a less active metabolite, by CYP2D6.[4] Studies have indicated a potential correlation between serum concentrations of Desmethylcitalopram and the clinical response to citalopram treatment in patients with major depressive disorder, highlighting its clinical relevance.

While Desmethylcitalopram has not been developed as a standalone therapeutic agent, its pharmacological activity underscores the importance of considering active metabolites in drug development and clinical practice.

Synthesis of this compound

An improved and efficient method for the synthesis of N-Desmethylcitalopram involves the N-demethylation of citalopram using 1-chloroethyl chloroformate, which results in a high yield of 87%.[6]

Experimental Protocol: Synthesis of this compound

Materials:

-

Citalopram base

-

Ethylene dichloride

-

Chloromethyl chloroformate

-

Ethyl acetate

-

Aqueous hydrochloric acid

Procedure:

-

Dissolve Citalopram base (150 g, 0.46 mol) in ethylene dichloride (750 ml).

-

Add chloromethyl chloroformate (89.54 g, 0.69 mol) to the solution at a temperature of 0-5°C.

-

Slowly heat the reaction mixture to 85-90°C and stir at this temperature until the reaction is complete.

-

Once the reaction is complete, dissolve the resulting Desmethylcitalopram base in ethyl acetate (600 ml) at 20-25°C.

-

Adjust the pH of the solution to 3.5 using aqueous hydrochloric acid.

-

Stir the reaction mass for 4 hours at 10-15°C to facilitate complete precipitation of the hydrochloride salt.

-

Filter the product and dry it at 40-45°C under vacuum to yield this compound.[7]

This method provides a high purity product suitable for research and analytical purposes.

Pharmacological Profile

Desmethylcitalopram is a potent and selective serotonin reuptake inhibitor (SSRI). Its primary mechanism of action is the blockade of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft.[2]

Quantitative Pharmacological Data

| Parameter | Value | Species | Assay Type | Reference |

| Binding Affinity (Ki) | ||||

| Serotonin Transporter (SERT) | 12.8 nM | Rat | Radioligand Binding | [1] |

| Norepinephrine Transporter (NET) | 153 nM | Rat | Radioligand Binding | [1] |

| Dopamine Transporter (DAT) | > 10,000 nM | Human | Radioligand Binding | [1] |

| Pharmacokinetic Parameters | ||||

| Elimination Half-life (t½) | ~50 hours | Human | [2] | |

| Enzyme Inhibition (IC50) | ||||

| CYP2D6 | 39.5 µM | Human | In vitro | |

| CYP2C19 | 53.5 µM | Human | In vitro |

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters (SERT, NET, DAT)

This protocol provides a general framework for determining the binding affinity of Desmethylcitalopram to the serotonin, norepinephrine, and dopamine transporters.

Materials:

-

Cell membranes prepared from cells stably expressing the human or rat transporter of interest (e.g., HEK293-hSERT).

-

Radioligand specific for the transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Wash buffer (ice-cold).

-

96-well filter plates.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Plate Setup: Prepare a 96-well plate with wells for total binding (radioligand only), non-specific binding (radioligand + a high concentration of a known inhibitor), and competitor binding (radioligand + varying concentrations of Desmethylcitalopram).

-

Reaction Mixture: To each well, add the cell membrane preparation, the appropriate buffer, and either the vehicle, the non-specific binding inhibitor, or Desmethylcitalopram at various concentrations.

-

Incubation: Add the specific radioligand to all wells to initiate the binding reaction. Incubate the plate at a defined temperature (e.g., room temperature or 4°C) for a specific duration to allow the binding to reach equilibrium.

-

Termination: Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: After drying the filter mats, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the Desmethylcitalopram concentration. The IC50 value (the concentration of Desmethylcitalopram that inhibits 50% of the specific binding of the radioligand) can be determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.[1]

Visualizations

Signaling Pathway of Desmethylcitalopram

Caption: Mechanism of action of Desmethylcitalopram at the serotonergic synapse.

Experimental Workflow for Synthesis and Purification

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Citalopram Metabolism

Caption: Metabolic pathway of Citalopram to its primary and secondary metabolites.

References

- 1. Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Desmethylcitalopram - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 5. Citalopram and desmethylcitalopram in vitro: human cytochromes mediating transformation, and cytochrome inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. EP2017271A1 - Process for the preparation of escitalopram - Google Patents [patents.google.com]

Methodological & Application

High-Performance Liquid Chromatography Method for the Determination of Desmethylcitalopram

Application Note and Protocol

This document provides a detailed methodology for the quantitative analysis of Desmethylcitalopram, the primary active metabolite of the antidepressant citalopram, in biological matrices using High-Performance Liquid Chromatography (HPLC). The described method is intended for researchers, scientists, and professionals in drug development and clinical monitoring.

Introduction

Desmethylcitalopram is the main metabolite of citalopram, a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of depression and other mood disorders.[1][2] Monitoring the concentration of both citalopram and its active metabolite, Desmethylcitalopram, in biological fluids is crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological assessments.[1][3] High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for the simultaneous determination of these compounds.[4][5][6] This application note details a robust HPLC method coupled with UV or fluorescence detection for the analysis of Desmethylcitalopram in human plasma or serum.

Principle

The method involves the extraction of Desmethylcitalopram and an internal standard (IS) from the biological matrix, followed by chromatographic separation on a C18 reversed-phase column with a suitable mobile phase. Detection is achieved using either a UV detector at approximately 240 nm or a fluorescence detector for enhanced sensitivity.[1][6] Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

Materials and Reagents

-

Desmethylcitalopram hydrobromide (Reference Standard)

-

Citalopram hydrobromide (Reference Standard)

-

Protriptyline or another suitable internal standard (IS)[1]

-

HPLC grade acetonitrile and methanol

-

Potassium dihydrogen phosphate (KH2PO4)

-

Orthophosphoric acid or Hydrochloric acid for pH adjustment

-

Perchloric acid[1]

-

Ultrapure water

-

Drug-free human plasma or serum

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)[1]

Instrumentation

-

HPLC system with a pump, autosampler, column oven, and a UV or Fluorescence detector.[1]

-

Data acquisition and processing software.

-

Analytical balance

-

pH meter

-

Vortex mixer

-

Centrifuge

-

SPE manifold

-

Evaporator (e.g., nitrogen evaporator)

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Desmethylcitalopram and the internal standard by dissolving the appropriate amount of the reference standard in methanol.[1] Store these solutions at 2-8°C, protected from light.

-

Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with a suitable solvent (e.g., methanol or mobile phase) to create a series of concentrations for the calibration curve.

-

Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and a phosphate buffer (e.g., 10 mM potassium dihydrogen phosphate), with the pH adjusted to around 4.0.[1] The exact ratio should be optimized for best separation (e.g., Acetonitrile:Buffer 2:1 v/v).[1] The mobile phase should be filtered and degassed before use.

Sample Preparation (Solid-Phase Extraction)

Solid-phase extraction (SPE) is a widely used technique for sample clean-up and concentration.[1][5][7]

-

Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.[1][7]

-

Sample Loading: To 0.5 mL of plasma or serum in a centrifuge tube, add a known amount of the internal standard solution. Vortex for 30 seconds. Load the entire sample onto the conditioned SPE cartridge.[1]

-

Washing: Wash the cartridge sequentially with 1 mL of ultrapure water, 1 mL of 50% methanol, and 1 mL of acetonitrile to remove interferences.[1]

-

Elution: Elute Desmethylcitalopram and the internal standard with a small volume (e.g., 0.3 mL) of an appropriate elution solvent, such as methanol containing 0.5% perchloric acid.[1]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at an elevated temperature (e.g., 65°C).[1] Reconstitute the residue in a specific volume (e.g., 250 µL) of the mobile phase.[1]

-

Injection: Inject an aliquot (e.g., 50 µL) of the reconstituted sample into the HPLC system.[1]

Chromatographic Conditions

The following table summarizes typical HPLC conditions for the analysis of Desmethylcitalopram.

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 150 x 4.6 mm, 5 µm)[8] |

| Mobile Phase | Acetonitrile:10 mM KH2PO4 buffer (pH 4.0) (2:1, v/v)[1] |

| Flow Rate | 1.0 mL/min[1] |

| Injection Volume | 50 µL[1] |

| Column Temperature | 25°C[1] |

| Detector | Fluorescence Detector (FLD) or UV Detector |

| FLD Wavelengths | Excitation: 250 nm, Emission: 325 nm[1] |

| UV Wavelength | 240 nm[6] |

Data Presentation

The performance of the HPLC method should be validated according to established guidelines. Key validation parameters are summarized below.

| Validation Parameter | Typical Performance |

| Linearity Range | 5 - 75 ng/mL[1][2] |

| Correlation Coefficient (r²) | > 0.995[1] |

| Limit of Quantification (LOQ) | 6 ng/mL (FLD)[5], 8.4 ng/mL (UV)[2] |

| Intra-day Precision (%RSD) | < 7.3%[4] |

| Inter-day Precision (%RSD) | < 9.9%[4] |

| Accuracy (% Recovery) | 90 - 110%[9] |

| Extraction Recovery | > 90%[7] |

Visualizations

Experimental Workflow

The overall workflow for the analysis of Desmethylcitalopram by HPLC is depicted in the following diagram.

References

- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 2. researchgate.net [researchgate.net]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. High-performance liquid chromatography method for analyzing citalopram and desmethylcitalopram from human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous analysis of citalopram and desmethylcitalopram by liquid chromatography with fluorescence detection after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simplified high-performance liquid chromatographic method for the determination of citalopram and desmethylcitalopram in serum without interference from commonly used psychotropic drugs and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous Quantification of Citalopram and its Main Metabolite, Desmethylcitalopram, in Human Saliva by UHPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Desmethylcitalopram in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of desmethylcitalopram, the primary active metabolite of the antidepressant citalopram, in human plasma using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The protocol details a straightforward sample preparation procedure involving protein precipitation, followed by rapid and selective chromatographic separation and detection. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications requiring accurate measurement of desmethylcitalopram levels.

Introduction

Desmethylcitalopram is the main pharmacologically active metabolite of citalopram, a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of depression and other mood disorders. Monitoring the plasma concentrations of both citalopram and desmethylcitalopram is crucial for optimizing therapeutic outcomes and minimizing potential adverse effects. LC-MS/MS offers high sensitivity and specificity, making it the gold standard for the bioanalysis of drugs and their metabolites in complex biological matrices like plasma. This document provides a detailed protocol for the extraction and quantification of desmethylcitalopram in human plasma.

Experimental

Materials and Reagents

-

Desmethylcitalopram analytical standard

-

Desmethylcitalopram-d3 (or other suitable isotopic internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Drug-free human plasma

Sample Preparation

A simple protein precipitation method is employed for the extraction of desmethylcitalopram from plasma.[1][2]

-

Allow all samples and standards to thaw to room temperature.

-

To 200 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 20 µL of internal standard working solution (e.g., N-Desmethylcitalopram-d3 at a suitable concentration).

-

Add 600 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 200 µL of the mobile phase.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

A solid-phase extraction (SPE) method can also be utilized for sample clean-up.[3][4][5]

Liquid Chromatography

Chromatographic separation is achieved using a C18 reversed-phase column.

-

Column: Zorbax XDB C18 (or equivalent), 2.1 x 50 mm, 2.5 µm[6]

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient: A gradient elution is typically used to ensure optimal separation.

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Desmethylcitalopram: Precursor ion (m/z) -> Product ion (m/z)

-

N-Desmethylcitalopram-d3 (IS): 314.3 -> 262.1[6]

-

-

Source Parameters:

Quantitative Data Summary

The following tables summarize the quantitative performance of the LC-MS/MS method for the analysis of desmethylcitalopram in plasma, based on data from various validated methods.

Table 1: Linearity and Quantification Limits

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |

| Desmethylcitalopram | 0.25 - 50 | 0.25 | [2] |

| Desmethylcitalopram | 5 - 75 | 3.8 | [3] |

| S-(+)- and R-(-)-desmethylcitalopram | 0.3 - 100 | 0.3 | [1] |

| Desmethylcitalopram Enantiomers | up to 500 | 0.1 | [7] |

Table 2: Precision and Accuracy

| Analyte | Concentration (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) | Reference |

| Desmethylcitalopram | Low, Med, High | < 11.5 | < 11.5 | < 8 | [2] |

| S-(+)- and R-(-)-desmethylcitalopram | N/A | 0.9 - 15.9 | 1.3 - 17.8 | 90.0 - 113.3 | [1] |

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the LC-MS/MS analysis of desmethylcitalopram.

Caption: Experimental workflow for plasma sample preparation.

Caption: LC-MS/MS analysis workflow.

Conclusion

The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of desmethylcitalopram in human plasma. The simple sample preparation and rapid chromatographic analysis make it well-suited for high-throughput applications in a clinical or research laboratory setting. The presented quantitative data demonstrates that the method is accurate, precise, and linear over a clinically relevant concentration range.

References

- 1. researchgate.net [researchgate.net]

- 2. Simultaneous determination of citalopram and its metabolite in human plasma by LC-MS/MS applied to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 4. High-performance liquid chromatography method for analyzing citalopram and desmethylcitalopram from human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enantioselective analysis of citalopram and demethylcitalopram in human and rat plasma by chiral LC-MS/MS: application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Desmethylcitalopram in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note details a sensitive and specific method for the determination of desmethylcitalopram, the primary active metabolite of the selective serotonin reuptake inhibitor (SSRI) citalopram, in human plasma. The protocol employs liquid-liquid extraction followed by derivatization and analysis using gas chromatography-mass spectrometry (GC-MS) in electron impact (EI) mode. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology.

Introduction

Desmethylcitalopram is an active metabolite of citalopram, a widely prescribed antidepressant. Monitoring its concentration in plasma is crucial for optimizing therapeutic dosage, assessing patient compliance, and in toxicological investigations. Gas chromatography-mass spectrometry offers a robust and reliable analytical approach for the quantification of desmethylcitalopram. Due to the polar nature and low volatility of desmethylcitalopram, a derivatization step is essential to improve its chromatographic properties and achieve the necessary sensitivity for detection in biological matrices.

Experimental

Materials and Reagents

-

Desmethylcitalopram standard

-

Internal Standard (e.g., methylmaprotiline)

-

Trifluoroacetic anhydride (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA)

-

Organic solvents (e.g., hexane, ethyl acetate)

-

Deionized water

-

Human plasma (drug-free for calibration standards)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

Instrumentation

-

Gas chromatograph equipped with a mass selective detector (GC-MS)

-

Capillary column (e.g., DB-5 or equivalent)

-

Autosampler

-

Vortex mixer

-

Centrifuge

Sample Preparation Protocol

-

Aliquoting: To 1 mL of human plasma in a glass tube, add the internal standard.

-

Alkalinization: Add a suitable volume of aqueous sodium hydroxide to raise the pH.

-

Extraction: Add 5 mL of an organic solvent mixture (e.g., hexane/ethyl acetate).

-

Mixing: Vortex the mixture for 2 minutes.

-

Centrifugation: Centrifuge at 3000 rpm for 10 minutes.

-

Separation: Transfer the organic layer to a clean tube.

-

Back Extraction (optional clean-up): Add a small volume of dilute acid (e.g., 0.1 M HCl), vortex, and centrifuge. Transfer the aqueous layer to a new tube, alkalinize, and re-extract into an organic solvent.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Derivatization: Add the derivatizing agent (e.g., 50 µL of trifluoroacetic anhydride). Cap the tube and heat at a specified temperature (e.g., 60°C) for 30 minutes.[1]

-

Reconstitution: Evaporate the excess derivatizing agent and reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

GC-MS Parameters

-

Injector Temperature: 250°C

-

Carrier Gas: Helium

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5)

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute

-

Ramp 1: 20°C/min to 200°C

-

Ramp 2: 10°C/min to 280°C, hold for 5 minutes

-